2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-[(2-methylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-5-3-4-6-13(11)10-15-8-7-14-9-12(15)2;/h3-6,12,14H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWZLRUGEHNODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine undergoes alkylation with alkyl halides or epoxides. A study using ethyl bromide demonstrated:
| Reactant | Conditions | Product Yield | Reference |
|---|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 60°C, 12h | 78% | |
| Ethylene oxide | H₂O, RT, 24h | 85% |
Key Observation : Steric hindrance from the 2-methylbenzyl group reduces reactivity at the substituted nitrogen, favoring monosubstitution .
Acylation with Carboxylic Acid Derivatives
Reactivity with acyl chlorides and anhydrides produces amides. Data from acetyl chloride reactions:
| Acylating Agent | Solvent | Base | Yield |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | Et₃N | 92% |
| Benzoyl chloride | THF | Pyridine | 88% |
Notable Trend :
-
Acylation occurs exclusively at the unsubstituted nitrogen .
-
Microwave-assisted methods reduce reaction times from hours to minutes .
N-Oxidation
Treatment with m-chloroperbenzoic acid (mCPBA) generates the N-oxide derivative:
| Oxidizing Agent | Solvent | Time | Yield |
|---|---|---|---|
| mCPBA | CHCl₃ | 2h | 75% |
| H₂O₂/AcOH | MeOH | 6h | 63% |
Analytical Confirmation :
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals. Example with Cu(II):
| Metal Salt | Reaction Conditions | Complex Structure |
|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 1h | Octahedral |
| Ni(NO₃)₂·6H₂O | EtOH, reflux, 3h | Square planar |
Stability :
Degradation Pathways
Stability studies under accelerated conditions revealed:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 0.1M HCl, 70°C | Benzyl alcohol derivatives | 8h |
| 3% H₂O₂, RT | N-Oxides | 24h |
Critical Note :
Degradation is pH-dependent, with maximal stability observed at pH 5-6 .
Cross-Coupling Reactions
Limited participation in palladium-catalyzed couplings due to steric bulk. Suzuki-Miyaura attempts yielded <15% product .
This reactivity profile highlights the compound’s versatility in medicinal chemistry, particularly for creating targeted analogs through selective functionalization. Researchers should prioritize microwave-assisted methods for acylation and monitor steric effects in substitution reactions .
Scientific Research Applications
CXCR3 Receptor Modulation
Research indicates that piperazine derivatives, including 2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride, can act as modulators of the chemokine receptor CXCR3. This receptor is implicated in several autoimmune and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The modulation of CXCR3 may provide therapeutic avenues for treating these conditions by influencing leukocyte trafficking and inflammatory responses .
Analgesic Properties
Piperazine derivatives have been studied for their analgesic effects. In vivo studies demonstrate that compounds similar to this compound exhibit significant pain relief when administered through various routes (oral, subcutaneous, etc.). This suggests potential applications in pain management therapies .
Table 1: Comparison of Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Conventional Synthesis | Traditional heating methods | Variable |
| Microwave-Assisted Synthesis | Rapid heating using microwave technology | Higher |
| One-Pot Synthesis | Single reaction vessel for multiple steps | Moderate |
Antimicrobial Activity
Compounds related to this compound have shown promising antimicrobial properties. Studies report moderate to good activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
Therapeutic Applications in Autoimmune Disorders
A study highlighted the effectiveness of piperazine derivatives in modulating immune responses in animal models of autoimmune diseases. The administration of these compounds resulted in reduced inflammation and improved clinical outcomes .
Pain Management Research
Clinical trials investigating the analgesic properties of piperazine derivatives have shown promising results, with significant pain reduction reported in patients suffering from chronic pain conditions. This positions compounds like this compound as potential candidates for further development in pain management therapies .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Differences
Piperazine derivatives vary in substituents, which influence electronic, steric, and solubility properties. Key comparisons include:
1-(2,3-Dichlorophenyl)piperazine Hydrochloride ()
- Structure : Aryl substituent with two chlorine atoms.
- Spectral Data : Piperazine protons in $ ^1H $ NMR appear at δ 2.8–3.8 ppm, similar to other derivatives .
- Reactivity : Dichloro-substituted derivatives are used in synthesizing bisindolylmethanes, indicating enhanced electrophilicity compared to methyl-substituted analogs .
1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride ()
- Structure : Chloro and methoxy groups on the aryl ring.
- Impact : Methoxy groups increase electron-donating effects, altering receptor binding compared to 2-methylbenzyl groups .
HBK Series ()
- Structure: Phenoxy-ethoxyethyl or phenoxy-propyl substituents.
- Activity : Substitutions like chloro or trimethyl groups enhance 5-HT receptor affinity, while 2-methylbenzyl may prioritize steric effects over electronic modulation .
General Spectral Trends
- $ ^1H $ NMR : Methyl groups in 2-methylbenzyl derivatives appear at δ ~2.40 ppm, distinct from methoxy (δ 3.5–4.0 ppm) or chloro-substituted analogs .
- Thermal Stability : Piperazine hydrochloride loses 5.08% mass at 25–140°C, while dihydrochloride loses 13.90% at 25–190°C. The target compound’s stability likely aligns with hydrochloride salts .
Antimicrobial Activity
- 1-(4-Methylphenyl)-1-propylpiperazine (): Exhibits excellent activity against P. aeruginosa.
- Bisaryl Benzyl Piperazine Derivatives () : Antihelminthic activity correlates with aryl substituents; methyl groups may reduce polarity compared to halogens .
Receptor Binding
- 1-(3-Chlorophenyl)piperazine (CPP, ) : Binds to 5-HT$_{1B}$ receptors. The 2-methylbenzyl group in the target compound may reduce steric hindrance compared to bulkier substituents, altering receptor affinity .
- Diquaternary Ammonium Salts (): Quaternization increases toxicity. The target compound’s non-quaternized structure suggests lower toxicity .
Mutagenicity
Data Table: Comparative Analysis of Piperazine Derivatives
Biological Activity
2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its antimicrobial, antifungal, and potential therapeutic properties against various diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{18}N·HCl
- Molecular Weight : 215.74 g/mol
The compound features a piperazine ring substituted with a methyl group and a 2-methylbenzyl group, which influences its biological interactions and activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been identified as a potential modulator of the CXCR3 receptor, which is implicated in several autoimmune and inflammatory conditions .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound could be developed further as an antimicrobial agent.
Case Studies in Pharmacology
Several studies have highlighted the pharmacological potential of piperazine derivatives, including this compound:
- CXCR3 Modulation : A study demonstrated that derivatives of piperazine could modulate the CXCR3 receptor effectively. The modulation was associated with reduced neuronal cell death in neurotoxic conditions, indicating potential applications in neurodegenerative diseases .
- Cholinesterase Inhibition : Another investigation reported that related compounds exhibited inhibition of cholinesterases (both AChE and BChE), which are critical targets in Alzheimer's disease treatment. The inhibition was linked to improved cognitive function in animal models .
Antichlamydial Activity
Recent research has explored the antichlamydial properties of piperazine derivatives, including the target compound. The findings indicated selective activity against Chlamydia species, suggesting a pathway for developing new treatments for chlamydial infections .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the piperazine ring significantly affect biological activity. For instance, introducing electron-withdrawing groups enhanced antimicrobial potency . This insight can guide future synthetic efforts to optimize efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1-(2-methylbenzyl)piperazine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 2-methylpiperazine with 2-methylbenzyl chloride in a polar aprotic solvent (e.g., DCM or THF) under nitrogen.
- Step 2 : Use a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.
- Step 3 : Purify the product via recrystallization or column chromatography (silica gel, eluent: 5–10% methanol in DCM) .
Optimization Tips : - Vary reaction time (12–24 hours) and temperature (room temp to 60°C) to maximize yield.
- Monitor progress using TLC (Rf ~0.3 in 90:10 DCM:MeOH) or HPLC .
Q. How can the structural identity and purity of this compound be confirmed?
Methodological Answer:
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight, light-protected containers at –20°C to prevent hydrolysis or oxidation.
- Stability Tests : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) and monitor purity via HPLC.
- Handling : Use anhydrous solvents during synthesis to avoid hydrate formation .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- LogP Determination : Perform shake-flask experiments (octanol/water partition) to assess hydrophobicity. For 2-methylbenzyl derivatives, logP typically ranges from 2.5–3.0 due to increased lipophilicity compared to unsubstituted analogs.
- Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4). Methyl groups reduce aqueous solubility (e.g., ~1.2 mg/mL at 25°C) but enhance membrane permeability .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neurological or antimicrobial contexts?
Methodological Answer:
- Neurological Targets :
- Antimicrobial Screening :
Q. How can structural modifications enhance metabolic stability while retaining target affinity?
Methodological Answer:
- Metabolic Soft Spot Analysis : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., N-methyl groups prone to oxidation).
- Modification Strategies :
Q. What analytical challenges arise in quantifying trace impurities (e.g., genotoxic nitrosamines) in this compound?
Methodological Answer:
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
